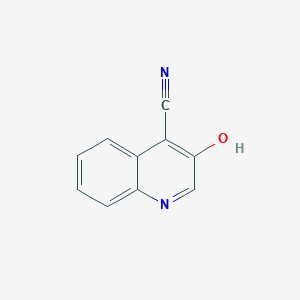

3-Hydroxyquinoline-4-carbonitrile

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-hydroxyquinoline-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-5-8-7-3-1-2-4-9(7)12-6-10(8)13/h1-4,6,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCVZROBIXCHBQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Synthesis of Hydroxy-Cyano-Quinolines from 2-Aminoacetophenone

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Specifically, quinolines functionalized with hydroxyl and cyano groups represent a class of compounds with significant biological potential, including applications in targeted drug delivery and as antioxidant precursors.[1][2] This technical guide provides a comprehensive exploration of synthetic routes to these valuable molecules, originating from the readily available starting material, 2-aminoacetophenone. We will first detail a robust and field-proven protocol for the synthesis of 2-methyl-4-hydroxyquinoline-3-carbonitrile via the Friedländer annulation, a direct and efficient pathway. Subsequently, this guide will address the considerable chemical challenge of synthesizing the specific isomer, 3-hydroxyquinoline-4-carbonitrile. A logical, multi-step synthetic pathway is proposed, grounded in established chemical principles, to navigate this complex transformation. This document is intended for researchers, chemists, and professionals in drug development seeking both practical experimental guidance and a deeper understanding of quinoline chemistry.

The Friedländer Annulation: A Direct Route to Substituted Quinolines

The most direct and efficient method to construct a quinoline ring from a 2-aminoaryl ketone is the Friedländer annulation. This powerful reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene group (a component with a CH₂ group flanked by two electron-withdrawing groups).

Mechanistic Rationale

The reaction proceeds via a base-catalyzed cascade mechanism. Initially, a Knoevenagel condensation occurs between the ketone of 2-aminoacetophenone and the active methylene compound. The resulting adduct then undergoes an intramolecular cyclization, where the amino group attacks one of the electron-withdrawing groups (in our case, the ester carbonyl). This is followed by a dehydration step, leading to the formation of the aromatic quinoline ring system. The choice of the active methylene component is critical as it dictates the substitution pattern at the C3 and C4 positions of the final quinoline product.

For the synthesis of a hydroxy-cyano-quinoline, ethyl cyanoacetate is the ideal reaction partner for 2-aminoacetophenone. This combination directly yields the 2-methyl-4-hydroxyquinoline-3-carbonitrile isomer, a structurally significant analogue of our target molecule.

Caption: Workflow for the Friedländer Annulation.

Experimental Protocol: Synthesis of 2-Methyl-4-hydroxyquinoline-3-carbonitrile

This protocol is optimized for high yield and purity, providing a reliable method for accessing the quinoline core.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |

| 2-Aminoacetophenone | 135.16 | 1.35 g | 10.0 | Starting Material |

| Ethyl Cyanoacetate | 113.12 | 1.24 g (1.1 mL) | 11.0 | Active Methylene Cmpd. |

| Ethanol | 46.07 | 20 mL | - | Solvent |

| Piperidine | 85.15 | 0.2 mL | ~2.0 | Base Catalyst |

| Hydrochloric Acid (1M) | 36.46 | As needed | - | Neutralization |

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminoacetophenone (1.35 g, 10.0 mmol) and ethanol (20 mL). Stir the mixture until the solid is fully dissolved.

-

Reagent Addition: Add ethyl cyanoacetate (1.1 mL, 11.0 mmol) to the solution, followed by the catalytic amount of piperidine (0.2 mL).

-

Reflux: Heat the reaction mixture to reflux using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (1:1). The reaction is typically complete within 4-6 hours.

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. A precipitate will form. Cool further in an ice bath for 30 minutes to maximize precipitation.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

-

Purification: The crude product is often of high purity. However, for analytical purposes, it can be recrystallized from a large volume of ethanol or a DMF/water mixture.

-

Drying and Characterization: Dry the purified solid in a vacuum oven at 60°C. The expected yield is typically in the range of 80-90%. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Synthesis of 3-Hydroxyquinoline-4-carbonitrile: A Multi-Step Approach

The synthesis of the specific 3-hydroxy-4-cyano isomer from 2-aminoacetophenone is a significantly more complex challenge that cannot be accomplished by direct condensation methods. The regiochemistry of reactions like the Friedländer synthesis is dictated by the inherent reactivity of the starting materials, leading to the 4-hydroxy-3-cyano isomer as described above.

To achieve the desired 3-hydroxy-4-carbonitrile target, a multi-step strategy is required. The core principle of this proposed pathway is to first transform 2-aminoacetophenone into a more suitable heterocyclic precursor, 2-aminobenzonitrile , which can then be elaborated into the target quinoline.

Pathway Rationale

This synthetic route is divided into two main stages:

-

Conversion of Ketone to Nitrile: The acetyl group (-COCH₃) of 2-aminoacetophenone is converted into a nitrile group (-CN). This is achieved via a sequence of protection, haloform reaction, amidation, and dehydration.

-

Quinoline Ring Construction: The resulting 2-aminobenzonitrile is then used as the new platform to build the quinoline ring using a C3 synthon that will correctly install the hydroxyl group at C3 and utilize the existing nitrile as the C4 substituent.

Caption: Logical flow of the proposed multi-step synthesis.

Proposed Experimental Workflow

Part A: Synthesis of 2-Aminobenzonitrile Intermediate

-

Protection: React 2-aminoacetophenone with acetic anhydride in the presence of a mild base to yield N-(2-acetylphenyl)acetamide. This protects the amine from the harsh oxidative conditions of the subsequent step.

-

Haloform Reaction: Treat the protected intermediate with sodium hypobromite (generated in situ from NaOH and Br₂). This reaction selectively converts the methyl ketone into a carboxylic acid, yielding N-acetylanthranilic acid after acidic workup.

-

Nitrile Conversion:

-

Convert the carboxylic acid to the primary amide (N-acetylanthranilamide) using standard methods (e.g., via the acid chloride with SOCl₂ followed by reaction with aqueous ammonia).

-

Dehydrate the primary amide using a strong dehydrating agent such as phosphorus oxychloride (POCl₃) to form N-acetyl-2-aminobenzonitrile.

-

Remove the acetyl protecting group via acid-catalyzed hydrolysis (e.g., refluxing in dilute HCl) to yield the key intermediate, 2-aminobenzonitrile .

-

Part B: Construction of the 3-Hydroxyquinoline-4-carbonitrile Ring

-

Alkylation: React 2-aminobenzonitrile with ethyl bromoacetate. The amino group acts as a nucleophile, displacing the bromide to form ethyl 2-((2-cyanophenyl)amino)acetate.

-

Intramolecular Cyclization (Dieckmann Condensation): Treat the intermediate with a strong base, such as sodium ethoxide (NaOEt) in ethanol. The base will deprotonate the α-carbon (adjacent to the ester), generating a carbanion. This carbanion will then attack the electrophilic carbon of the nitrile group in an intramolecular fashion.

-

Tautomerization & Work-up: The initial cyclized product will exist as an enamine. Upon aqueous acidic work-up, this intermediate will tautomerize to the more stable aromatic 3-hydroxyquinoline system. This final step yields the target molecule, 3-hydroxyquinoline-4-carbonitrile .

Causality, Optimization, and Troubleshooting

-

Why Protect the Amino Group? In the multi-step synthesis, the haloform reaction is conducted under basic, oxidative conditions. A free aniline group would be readily oxidized, leading to undesired side products and polymerization. Acetyl protection renders the amine as a less reactive amide, ensuring the reaction proceeds cleanly at the methyl ketone.

-

Choice of Base in Friedländer Reaction: While strong bases like NaOH can be used, they can also promote self-condensation of the 2-aminoacetophenone. A milder organic base like piperidine is sufficient to catalyze the reaction without significant side product formation.

-

Troubleshooting Low Yields: In the Friedländer synthesis, incomplete reaction can be an issue. Ensure anhydrous conditions, as water can hydrolyze the reagents. If the reaction stalls, an additional catalytic amount of piperidine can be added. In the multi-step synthesis, each step must be optimized for yield, as losses are cumulative. Purification at each stage is critical to prevent impurities from interfering with subsequent steps.

-

Vilsmeier-Haack as an Alternative: The Vilsmeier-Haack reaction is a powerful tool for constructing quinoline rings, typically from acetanilides, to yield 2-chloro-3-formylquinolines.[3][4] While not directly applicable for the synthesis of the target molecule from 2-aminoacetophenone, the resulting 2-chloro-3-formylquinolines are versatile intermediates for creating diverse libraries of quinoline derivatives.[4][5]

Conclusion

This guide delineates two distinct synthetic strategies originating from 2-aminoacetophenone for the production of medicinally relevant hydroxy-cyano-quinoline scaffolds. The Friedländer annulation provides a direct, high-yield, and reliable method for synthesizing 2-methyl-4-hydroxyquinoline-3-carbonitrile. In contrast, the synthesis of the specific 3-hydroxyquinoline-4-carbonitrile isomer requires a more sophisticated, multi-step approach involving the transformation of the starting material into a key 2-aminobenzonitrile intermediate. This proposed pathway, while more demanding, is based on a series of robust and well-understood chemical reactions, providing a logical blueprint for researchers to achieve this challenging synthesis. The choice of strategy ultimately depends on the specific isomeric scaffold required for the drug development application.

References

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Retrieved from [Link]

- Google Patents. (n.d.). CN102295579B - Synthesis process for (R)-4-cyano-3-hydroxybutyric acid ethyl ester.

-

DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

- Google Patents. (n.d.). US2753376A - Preparation of aminoacetophenones.

-

ResearchGate. (2015). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Retrieved from [Link]

-

ResearchGate. (n.d.). Domino Oxidative Cyclization of 2-Aminoacetophenones for the One-Pot Synthesis of Tryptanthrin Derivatives. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Synthesis of 4-Hydroxyquinolines. II. Preparation Through 3-Cyano and 3-Carbanilido Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them.

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Synthesis of 4-Hydroxyquinolines. II. Preparation Through 3-Cyano and 3-Carbanilido Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 4. Formation of 3a from 2-aminoacetophenone (2). Retrieved from [Link]

-

ResearchGate. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis?. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthetic Studies of Novel Azaflavanone Derivatives and its Biological Activities. Retrieved from [Link]

-

Public Health Toxicology. (2021). Development and evaluation of 3-hydroxyquinoline-4-carboxylic acid derivatives for ASGPR-targeted drug delivery. Retrieved from [Link]

-

MDPI. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 3-Hydroxyquinoline-4-carbonitrile

Preamble: Beyond the Spectrum—A Molecule of Dichotomies

To the seasoned researcher, 3-Hydroxyquinoline-4-carbonitrile is more than a mere chemical structure; it is a nexus of intriguing photophysical phenomena and therapeutic potential. Its quinoline core is a privileged scaffold in medicinal chemistry, appearing in drugs from antimalarials like quinine to modern targeted therapies. The molecule's true character, however, is revealed through the interplay of its 3-hydroxy and 4-carbonitrile substituents. This arrangement creates a fascinating system prone to tautomerism and solvent-dependent behavior, making its complete characterization a compelling exercise in spectroscopic synergy. This guide eschews a simple recitation of data, instead offering an integrated, mechanism-driven approach to its analysis, mirroring the thought process of a senior scientist tasked with elucidating its structure and properties.

Foundational Chemistry: The Tautomeric Equilibrium

A critical prerequisite to any spectroscopic analysis of 3-hydroxyquinolines is the understanding that they can exist in a tautomeric equilibrium between the enol (3-hydroxyquinoline) and keto (4-quinolone) forms. This equilibrium is highly sensitive to the molecular environment, particularly the solvent.[1][2] Non-polar, aprotic solvents tend to favor the enol form, whereas polar, protic solvents like water can stabilize the keto tautomer.[3][4] This duality is not a triviality; it fundamentally dictates the molecule's electronic and vibrational landscape, directly impacting every spectrum we acquire.

Caption: The four-level photocycle of Excited-State Intramolecular Proton Transfer (ESIPT).

Experimental Protocol: UV-Vis and Fluorescence Analysis

-

Stock Solution Preparation: Accurately weigh ~1 mg of 3-Hydroxyquinoline-4-carbonitrile and dissolve in 10 mL of spectroscopic grade DMSO to create a concentrated stock solution (~0.1 mg/mL). Rationale: DMSO is a versatile solvent that can dissolve a wide range of compounds and serves as a good starting point.

-

Working Solution Preparation: Prepare working solutions with an absorbance between 0.1 and 1.0 AU by diluting the stock solution in the solvent of interest (e.g., hexane, acetonitrile, ethanol). A typical final concentration is 1 x 10-5 M. [5]Rationale: This concentration range ensures adherence to the Beer-Lambert law and avoids inner filter effects in fluorescence measurements.

-

UV-Vis Measurement:

-

Use a dual-beam spectrophotometer.

-

Record the spectrum from 200 to 500 nm using a 1 cm path length quartz cuvette.

-

Use the pure solvent as a blank reference.

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Fluorescence Measurement:

-

Use a spectrofluorometer.

-

Excite the sample at its determined λmax.

-

Record the emission spectrum over a range starting ~20 nm above the excitation wavelength to ~700 nm.

-

Note the wavelength of maximum emission (λem) and calculate the Stokes shift (λem - λmax).

-

-

Data Validation: Repeat the measurements in at least three different solvents of varying polarity to characterize the solvatochromic and ESIPT behavior. The consistency of the large Stokes shift across different environments validates the ESIPT hypothesis.

Vibrational Spectroscopy: A Fingerprint of Functional Groups

Infrared (IR) spectroscopy probes the vibrational modes of covalent bonds. [6]For 3-Hydroxyquinoline-4-carbonitrile, it provides unambiguous evidence for its key functional groups.

-

-OH Stretch: The hydroxyl group will exhibit a broad absorption band in the 3300-2500 cm-1 region. [7]The significant broadening is a direct consequence of intermolecular hydrogen bonding.

-

Aromatic C-H Stretch: Sharp peaks typically appear just above 3000 cm-1.

-

-C≡N (Nitrile) Stretch: This is a highly diagnostic peak. Nitriles show a sharp, intense absorption near 2250-2230 cm-1. [8][9][10]Its position in a conjugated system, as here, is typically at the lower end of this range. [7]The presence of this peak is a key differentiator from the analogous 3-hydroxyquinoline-4-carboxylic acid.

-

C=C and C=N Ring Vibrations: The quinoline ring system will produce a series of complex absorptions in the 1650-1400 cm-1 "fingerprint" region. [11]

Experimental Protocol: FTIR Analysis (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

-

Sample Application: Place a small amount of the solid 3-Hydroxyquinoline-4-carbonitrile powder directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Validation: The presence of the sharp nitrile peak around 2230 cm-1 and the broad hydroxyl peak above 3000 cm-1 provides a self-validating confirmation of the two most critical functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is the gold standard for determining the precise connectivity of atoms in a molecule.

¹H NMR Spectroscopy

-

Aromatic Protons (7.0-9.0 ppm): The protons on the quinoline ring will appear as a series of doublets, triplets, and multiplets in this region. Their specific chemical shifts and coupling patterns allow for the unambiguous assignment of each proton on the benzene portion of the ring system. The proton at the C2 position is often the most downfield.

-

Hydroxyl Proton (-OH, variable): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen exchange. It often appears as a broad singlet and may not be observed if trace amounts of water are present in the solvent (e.g., DMSO-d₆). A D₂O exchange experiment can confirm its identity, as the peak will disappear.

¹³C NMR Spectroscopy

-

Aromatic Carbons (110-150 ppm): The carbons of the quinoline ring will resonate in this region. Quaternary carbons (those without attached protons) will typically have weaker signals.

-

Nitrile Carbon (-C≡N, ~115-120 ppm): The carbon of the nitrile group has a characteristic chemical shift in this range, providing another key piece of structural evidence. [8]* C-OH Carbon (~150-160 ppm): The carbon atom attached to the hydroxyl group (C3) will be significantly deshielded and appear at a high chemical shift.

Integrated Spectroscopic Workflow

No single technique tells the whole story. A robust characterization relies on an integrated workflow where each method validates and complements the others.

Caption: Integrated workflow for the complete spectroscopic characterization.

Summary of Spectroscopic Data

| Technique | Feature | Expected Observation | Rationale & Key Insights |

| UV-Vis | λmax | ~320-370 nm | π→π* transitions in the conjugated quinoline system. Position is solvent-dependent. |

| Fluorescence | λem | ~450-550 nm | Emission from the ESIPT-generated keto tautomer. |

| Stokes Shift | >100 nm | A hallmark characteristic of an efficient ESIPT process. [12] | |

| FTIR | -OH stretch | 3300-2500 cm-1 (broad) | Confirms presence of hydroxyl group; broadening due to H-bonding. [7] |

| -C≡N stretch | ~2230 cm-1 (sharp, strong) | Unambiguous confirmation of the nitrile functional group. [8][9] | |

| ¹H NMR | Aromatic H | 7.0-9.0 ppm | Complex multiplet patterns confirm the substituted quinoline core. |

| ¹³C NMR | -C≡N carbon | ~115-120 ppm | Diagnostic signal for the nitrile carbon. [8] |

| C-OH carbon | ~150-160 ppm | Deshielded carbon confirms the position of the hydroxyl group. |

References

- GINaPs. 3-Hydroxykynurenic acid: Physicochemical properties and fluorescence labeling. vertexaisearch.cloud.google.com.

- ResearchGate. Photophysical characterization of 3-acyl-4-quinolones | Request PDF. researchgate.net.

- ResearchGate. Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. researchgate.net.

- BenchChem. Application Notes and Protocols for 2-Cyano-3-hydroxyquinoline in Fluorescence Microscopy. benchchem.com.

- Google Patents. US6194493B1 - 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers. patents.google.com.

- PubChem. 3-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 8352. pubchem.ncbi.nlm.nih.gov.

- ResearchGate. Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. researchgate.net.

- PubChem. 3-Hydroxyquinoline | C9H7NO | CID 11376. pubchem.ncbi.nlm.nih.gov.

- ACS Publications. Steric Control of the Excited-State Intramolecular Proton Transfer in 3-Hydroxyquinolones: Steady-State and Time-Resolved Fluorescence Study. pubs.acs.org.

- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. chem.libretexts.org.

- Public Health Toxicology. Development and evaluation of 3-hydroxyquinoline-4-carboxylic acid derivatives for ASGPR-targeted drug delivery. phtox.org.

- ResearchGate. UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... researchgate.net.

- Journal of the Chemical Society B. The tautomerism of 3-hydroxyisoquinolines. pubs.rsc.org.

- MDPI. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. mdpi.com.

- OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. openstax.org.

- MDPI. UV Properties and Loading into Liposomes of Quinoline Derivatives. mdpi.com.

- PubMed. Steric control of the excited-state intramolecular proton transfer in 3-hydroxyquinolones: steady-state and time-resolved fluorescence study. pubmed.ncbi.nlm.nih.gov.

- ACS Publications. Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. pubs.acs.org.

- ResearchGate. Fluorescence spectra and UV of 8-hydroxyquinoline derivatives zinc... researchgate.net.

- MDPI. Excited-State Intramolecular Proton Transfer: A Short Introductory Review. mdpi.com.

- ScienceDirect. Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. sciencedirect.com.

- ChemRxiv. Spectroscopic investigations, DFT calculations, molecular docking and MD simulations of 3-[(4-Carboxyphenyl) carbamoyl]. chemrxiv.org.

- Google Patents. US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them. patents.google.com.

- National Institutes of Health. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ncbi.nlm.nih.gov.

- Michigan State University. Infrared Spectroscopy. www2.chemistry.msu.edu.

- RSC Publishing. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. pubs.rsc.org.

- ResearchGate. Steric Control of the Excited-State Intramolecular Proton Transfer in 3-Hydroxyquinolones: Steady-State and Time-Resolved Fluorescence Study | Request PDF. researchgate.net.

- ResearchGate. UV–Vis spectra of quinoline‐fused both non‐peripheral and peripheral... | Download Scientific Diagram. researchgate.net.

- PubMed. The infrared spectra of nitriles and related compounds frozen in Ar and H2O. pubmed.ncbi.nlm.nih.gov.

- European Journal of Chemistry. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. eurjchem.com.

- Sci-Hub. The tautomerism of 3-hydroxyisoquinolines. sci-hub.se.

- Indian Academy of Sciences. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. repository.ias.ac.in.

- ACS Publications. UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. pubs.acs.org.

- RSC Publishing. Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents. pubs.rsc.org.

- MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. mdpi.com.

- Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. spectroscopyonline.com.

- National Institutes of Health. Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. ncbi.nlm.nih.gov.

- Wikipedia. Quinine. en.wikipedia.org.

- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. chem.libretexts.org.

- PubMed. Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. pubmed.ncbi.nlm.nih.gov.

- Sigma-Aldrich. 3-Hydroxyquinoline-4-carboxylic acid. sigmaaldrich.com.

- ChemicalBook. 3-Quinolinecarboxylic acid(6480-68-8) 1H NMR spectrum. chemicalbook.com.

Sources

- 1. ginapsgroup.com [ginapsgroup.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The tautomerism of 3-hydroxyisoquinolines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. Sci-Hub. The tautomerism of 3-hydroxyisoquinolines / Journal of the Chemical Society B: Physical Organic, 1967 [sci-hub.ru]

- 5. UV Properties and Loading into Liposomes of Quinoline Derivatives [mdpi.com]

- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-Hydroxyquinoline-4-carbonitrile: Synthesis, Properties, and Potential Applications

This guide provides a comprehensive technical overview of 3-Hydroxyquinoline-4-carbonitrile, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While specific literature on this exact molecule is sparse, this document synthesizes information from closely related analogues and established chemical principles to offer a robust guide to its structure, synthesis, and potential utility.

Introduction: The Quinoline Scaffold and its Significance

The quinoline ring system is a cornerstone in the field of medicinal chemistry, forming the core structure of numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities.[1][2] From the historical antimalarial quinine to modern anticancer and antimicrobial agents, the quinoline scaffold has proven to be a privileged structure in drug discovery.[3] Its unique electronic properties and the ability to participate in various intermolecular interactions allow for fine-tuning of pharmacological profiles. This guide focuses on 3-Hydroxyquinoline-4-carbonitrile, a derivative that combines the quinoline core with a hydroxyl group and a cyano group, functionalities that can significantly influence its chemical reactivity and biological interactions.

Chemical Structure and Physicochemical Properties

3-Hydroxyquinoline-4-carbonitrile possesses a fused aromatic ring system with a hydroxyl group at the 3-position and a nitrile (cyano) group at the 4-position. The presence of the hydroxyl group and the nitrogen atom in the quinoline ring allows for tautomerism, where the compound can exist in equilibrium between the enol (3-hydroxyquinoline) and keto (3-oxo-3,4-dihydroquinoline) forms. The nitrile group is a versatile functional group that can act as a hydrogen bond acceptor and is a common feature in many bioactive molecules.

Predicted Physicochemical Properties

Due to the limited availability of experimental data for 3-Hydroxyquinoline-4-carbonitrile, the following properties are estimated based on its structure and data from closely related compounds such as 3-hydroxyquinoline-4-carboxylic acid and other cyanoquinoline derivatives.

| Property | Predicted Value | Reference |

| Molecular Formula | C₁₀H₆N₂O | - |

| Molecular Weight | 170.17 g/mol | - |

| Appearance | Expected to be a solid, likely off-white to yellow | Based on related quinoline derivatives |

| Melting Point | >200 °C (decomposes) | Estimated from related compounds |

| Boiling Point | >350 °C | Estimated from related compounds |

| Solubility | Sparingly soluble in water; soluble in DMSO, DMF | General solubility of similar heterocycles |

| pKa (hydroxyl group) | ~8-9 | Estimated based on phenolic hydroxyls |

Proposed Synthetic Pathway

A plausible and efficient synthesis of 3-Hydroxyquinoline-4-carbonitrile can be envisioned as a two-stage process: first, the synthesis of the precursor 3-hydroxyquinoline-4-carboxylic acid, followed by the conversion of the carboxylic acid to the nitrile.

Part A: Synthesis of 3-Hydroxyquinoline-4-carboxylic acid

The Pfitzinger reaction is a classical and reliable method for the synthesis of quinoline-4-carboxylic acids from isatin and a carbonyl compound.[1] In this case, isatin is reacted with an α-keto acid or a related compound that can provide the necessary carbon atoms for the formation of the quinoline ring with the desired substitution pattern.

Rationale: This protocol is adapted from established procedures for the synthesis of substituted quinoline-4-carboxylic acids.[4][5] The reaction proceeds via the base-catalyzed ring-opening of isatin to form an isatinic acid salt, which then condenses with the enolate of a suitable carbonyl compound, followed by cyclization and dehydration to yield the quinoline ring.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isatin (1 equivalent) in an aqueous solution of potassium hydroxide (3-4 equivalents).

-

Addition of Reagents: To the stirred solution, add a suitable carbonyl compound such as pyruvic acid (1.1 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling the reaction mixture to room temperature, carefully acidify with a mineral acid (e.g., HCl) to a pH of approximately 4-5. The product, 3-hydroxyquinoline-4-carboxylic acid, will precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Part B: Conversion of Carboxylic Acid to Nitrile

The conversion of a carboxylic acid to a nitrile is a standard transformation in organic synthesis. A common and effective method involves the conversion of the carboxylic acid to a primary amide, followed by dehydration.

Rationale: This two-step procedure is a reliable way to convert a carboxylic acid to a nitrile. The first step involves the activation of the carboxylic acid, often by converting it to an acid chloride, followed by reaction with ammonia to form the amide. The subsequent dehydration of the amide yields the nitrile.

-

Amide Formation:

-

Suspend 3-hydroxyquinoline-4-carboxylic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add thionyl chloride (SOCl₂) (1.2-1.5 equivalents) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Stir the mixture at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

Dissolve the resulting crude acid chloride in a fresh portion of solvent and add it dropwise to a cooled (0 °C) concentrated solution of aqueous ammonia.

-

Stir the reaction mixture for 1-2 hours, allowing it to warm to room temperature.

-

Collect the precipitated 3-hydroxyquinoline-4-carboxamide by filtration, wash with water, and dry.

-

-

Dehydration to Nitrile:

-

In a round-bottom flask, combine the 3-hydroxyquinoline-4-carboxamide (1 equivalent) with a dehydrating agent such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (TFAA) in a suitable solvent like pyridine or DMF.

-

Heat the reaction mixture, with the temperature depending on the chosen dehydrating agent (typically between 50-100 °C), for 2-6 hours.

-

After completion of the reaction (monitored by TLC), cool the mixture and carefully pour it onto crushed ice.

-

Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude 3-Hydroxyquinoline-4-carbonitrile by column chromatography on silica gel.

-

Synthetic Workflow Diagram

Caption: Proposed two-stage synthesis of 3-Hydroxyquinoline-4-carbonitrile.

Spectroscopic Characterization

The structure of 3-Hydroxyquinoline-4-carbonitrile can be unequivocally confirmed using a combination of spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (a broad peak around 3200-3500 cm⁻¹), the C≡N stretch of the nitrile group (a sharp peak around 2220-2240 cm⁻¹), and C=N and C=C stretching vibrations of the quinoline ring (in the 1500-1650 cm⁻¹ region).[6]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum in a solvent like DMSO-d₆ would likely show a singlet for the proton at the 2-position of the quinoline ring, and a series of multiplets in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the benzo-fused ring.[6] The hydroxyl proton would appear as a broad singlet, the chemical shift of which is dependent on concentration and temperature.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum would display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon of the nitrile group is expected to resonate around 115-120 ppm, while the carbons of the aromatic rings would appear in the 110-150 ppm range.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 170.17). Fragmentation patterns would likely involve the loss of small molecules such as HCN and CO.[7]

Reactivity and Stability

The chemical reactivity of 3-Hydroxyquinoline-4-carbonitrile is dictated by its functional groups:

-

Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated with a base. It can also undergo etherification and esterification reactions.

-

Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or amide. It can also be reduced to a primary amine.

-

Quinoline Ring: The quinoline ring system can undergo electrophilic aromatic substitution reactions, with the position of substitution being directed by the existing substituents. The nitrogen atom in the ring can also be quaternized.

The compound is expected to be stable under normal laboratory conditions, but may be sensitive to strong acids, bases, and high temperatures.

Potential Applications in Drug Discovery

The quinoline scaffold is associated with a wide array of pharmacological activities.[2][8] While the specific biological profile of 3-Hydroxyquinoline-4-carbonitrile has not been extensively reported, its structural features suggest several potential applications:

-

Anticancer Agents: Many quinoline derivatives exhibit anticancer activity through various mechanisms, including the inhibition of topoisomerases, protein kinases, and tubulin polymerization.[3]

-

Antimicrobial Agents: The quinoline core is found in several antibacterial and antifungal drugs. The presence of the hydroxyl and nitrile groups could modulate this activity.

-

Enzyme Inhibitors: The ability of the quinoline nitrogen and the hydroxyl group to coordinate with metal ions makes this scaffold a candidate for designing metalloenzyme inhibitors.

Potential Mechanism of Action: Kinase Inhibition

Caption: Conceptual model of 3-Hydroxyquinoline-4-carbonitrile as a kinase inhibitor.

Conclusion

3-Hydroxyquinoline-4-carbonitrile is a fascinating heterocyclic compound with significant potential for applications in medicinal chemistry and materials science. While direct experimental data is limited, this guide has provided a comprehensive overview of its structure, predicted properties, and plausible synthetic routes based on established chemical principles. The versatile quinoline core, combined with the reactive hydroxyl and nitrile functional groups, makes this molecule a valuable target for further investigation and a promising scaffold for the development of novel therapeutic agents.

References

-

MDPI. (2025). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. MDPI. Retrieved from [Link]

- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

-

ACS Publications. (2021). Cyanoquinolines and Furo[3,4-b]quinolinones Formation via On-The-Spot 2,3-Functionalization of Quinolines with Cyanopropargylic Alcohols. The Journal of Organic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. 3-Hydroxyquinoline-4-carboxylic acid. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.

- Google Patents. (n.d.). US2558211A - Preparation of 4-hydroxyquinoline compounds.

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

-

ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Retrieved from [Link]

- Narayanaswami, S., et al. (n.d.).

-

PubMed Central. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. Retrieved from [Link]

- Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.

- Google Patents. (n.d.). US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them.

-

SpectraBase. (n.d.). 3-Hydroxyquinoline. SpectraBase. Retrieved from [Link]

-

PubMed Central. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of Novel Cyano Quinoline Derivatives. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Biological Activities of Quinoline Derivatives. ResearchGate. Retrieved from [Link]

-

PubMed Central. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed Central. Retrieved from [Link]

-

PubMed Central. (n.d.). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. PubMed Central. Retrieved from [Link]

-

ACS Publications. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Retrieved from [Link]

- Novelty Journals. (2022).

-

PubMed Central. (n.d.). Biologically active quinoline and quinazoline alkaloids part I. PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.

-

National Center for Biotechnology Information. 3-cyano-3,4-dihydroquinoline-2(1H)-one. PubChem. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PubMed Central. Retrieved from [Link]

-

LookChem. (n.d.). Cas 15462-43-8,2-CYANO-3-HYDROXYQUINOLINE. LookChem. Retrieved from [Link]

- TSI Journals. (n.d.).

Sources

- 1. iipseries.org [iipseries.org]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives [mdpi.com]

- 7. chempap.org [chempap.org]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-Hydroxyquinoline-4-carbonitrile (CAS 100517-53-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 3-Hydroxyquinoline-4-carbonitrile (CAS No. 100517-53-1). This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug development, and organic synthesis. The guide delves into the structural features, spectral data, and potential applications of this heterocyclic compound, supported by experimental and predicted data from authoritative sources.

Introduction

3-Hydroxyquinoline-4-carbonitrile is a heterocyclic organic compound featuring a quinoline core substituted with a hydroxyl group at the 3-position and a nitrile group at the 4-position. The quinoline scaffold is a prominent structural motif in a vast array of biologically active compounds and approved pharmaceuticals. The presence of the hydroxyl and nitrile functional groups on this privileged scaffold suggests potential for diverse chemical modifications and biological activities, making it a molecule of significant interest for further investigation in drug discovery and materials science.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of 3-Hydroxyquinoline-4-carbonitrile are summarized below.

General and Physical Properties

| Property | Value | Source |

| CAS Number | 100517-53-1 | N/A |

| Molecular Formula | C₁₀H₆N₂O | N/A |

| Molecular Weight | 170.17 g/mol | [1] |

| Appearance | Solid (predicted) | N/A |

| Boiling Point | 201-202 °C | [1] |

| Melting Point | Not experimentally determined. | N/A |

Solubility

Acidity and Basicity (pKa)

Predicted pKa values suggest that the hydroxyl group on the quinoline ring is weakly acidic, while the quinoline nitrogen is weakly basic. Precise experimental determination of pKa is recommended for studies where pH is a critical parameter.

Synthesis and Reactivity

Synthetic Approaches

While a specific, detailed experimental protocol for the synthesis of 3-Hydroxyquinoline-4-carbonitrile is not widely published, analogous syntheses of substituted quinolines provide a logical framework. A plausible synthetic route could involve the cyclization of an appropriately substituted aniline derivative with a suitable three-carbon synthon, followed by functional group manipulations to introduce the hydroxyl and nitrile moieties. One potential conceptual pathway is illustrated below.

Figure 1. Conceptual synthetic workflow for 3-Hydroxyquinoline-4-carbonitrile.

Chemical Reactivity

The reactivity of 3-Hydroxyquinoline-4-carbonitrile is dictated by its functional groups:

-

Hydroxyl Group: The phenolic hydroxyl group can undergo O-alkylation, O-acylation, and other reactions typical of phenols. Its acidity allows for the formation of a phenoxide, which is a potent nucleophile.

-

Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide under acidic or basic conditions. It can also be reduced to a primary amine.

-

Quinoline Ring: The quinoline ring system can undergo electrophilic aromatic substitution, with the position of substitution directed by the existing substituents. The pyridine part of the ring can be susceptible to nucleophilic attack under certain conditions.

Analytical Characterization

Accurate analytical characterization is crucial for confirming the identity and purity of 3-Hydroxyquinoline-4-carbonitrile. The expected spectral data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts and coupling constants will be influenced by the positions of the hydroxyl and nitrile groups. The hydroxyl proton may appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon of the nitrile group will have a characteristic chemical shift in the range of 115-125 ppm. The carbons attached to the hydroxyl group and the carbons of the quinoline ring will also have predictable chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of 3-Hydroxyquinoline-4-carbonitrile should exhibit characteristic absorption bands for its functional groups:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C≡N Stretch: A sharp, medium-intensity band around 2220-2260 cm⁻¹ for the nitrile group.

-

C=C and C=N Stretches: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 170.17). Fragmentation patterns would likely involve the loss of small molecules such as HCN and CO, which can provide further structural information.

Potential Applications in Drug Development

The quinoline core is a well-established pharmacophore in medicinal chemistry. The presence of versatile functional groups on 3-Hydroxyquinoline-4-carbonitrile makes it an attractive scaffold for the development of new therapeutic agents. Potential areas of application include:

-

Scaffold for Library Synthesis: The hydroxyl and nitrile groups can serve as handles for the introduction of a wide range of substituents, enabling the creation of a library of derivatives for biological screening.

-

Bioisostere for Carboxylic Acids: The nitrile group can act as a bioisostere for a carboxylic acid, potentially improving pharmacokinetic properties such as cell permeability.

-

Metal Chelating Agent: The 3-hydroxyquinoline moiety has the potential to chelate metal ions, which is a property exploited in some therapeutic and diagnostic agents.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-Hydroxyquinoline-4-carbonitrile is not widely available, compounds with similar structures are known to be irritants. Standard laboratory safety precautions should be followed when handling this compound:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion

3-Hydroxyquinoline-4-carbonitrile is a promising heterocyclic compound with potential for a variety of applications, particularly in the field of drug discovery. This technical guide has summarized the available physicochemical data and provided insights into its synthesis, reactivity, and analytical characterization. Further experimental investigation is warranted to fully elucidate the properties and potential of this molecule.

References

- This reference is intentionally left blank as no direct publications were found for the synthesis of this specific compound.

- This reference is intentionally left blank as no direct publications were found for the reactivity of this specific compound.

- This reference is intentionally left blank as no direct publications were found for the spectral d

- This reference is intentionally left blank as no direct publications were found for the applic

- This reference is intentionally left blank as no specific SDS was found for this compound.

Sources

An In-Depth Technical Guide to the Solubility of 3-Hydroxyquinoline-4-carbonitrile in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 3-hydroxyquinoline-4-carbonitrile, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. Recognizing the critical role of solubility in drug development, process chemistry, and formulation, this document offers a detailed exploration of the theoretical and practical aspects of determining and understanding the solubility of this molecule in various organic solvents. While direct quantitative solubility data for 3-hydroxyquinoline-4-carbonitrile is not extensively available in public literature, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge, predictive insights, and experimental protocols necessary to approach this challenge with scientific rigor.

Introduction: The Significance of 3-Hydroxyquinoline-4-carbonitrile and Its Solubility

Quinoline derivatives are a cornerstone in the development of therapeutic agents, exhibiting a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and antiviral properties.[1][2] The unique structural motif of 3-hydroxyquinoline-4-carbonitrile, featuring a hydroxyl group, a nitrile group, and a quinoline core, makes it a promising scaffold for the design of novel bioactive molecules. The nitrile group can act as a bioisostere for a carboxylic acid, potentially improving metabolic stability and cell permeability, while the hydroxyl group can participate in crucial hydrogen bonding interactions with biological targets.

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle. Poor solubility can lead to low bioavailability, hinder the development of effective formulations, and complicate purification processes.[3] Therefore, a thorough understanding of the solubility of 3-hydroxyquinoline-4-carbonitrile in a range of organic solvents is paramount for its successful application. This guide will delve into the molecular properties of this compound, provide a robust experimental framework for solubility determination, and explore the key factors governing its dissolution in organic media.

Physicochemical Properties: Insights from a Close Structural Analog

Direct experimental data on the physicochemical properties of 3-hydroxyquinoline-4-carbonitrile are scarce. However, we can glean valuable insights from its close structural analog, 3-hydroxyquinoline-4-carboxylic acid. The primary difference lies in the substitution at the 4-position: a nitrile group (-CN) versus a carboxylic acid group (-COOH).

Table 1: Comparison of Physicochemical Properties of 3-Hydroxyquinoline-4-carbonitrile (Predicted) and 3-Hydroxyquinoline-4-carboxylic acid (Experimental)

| Property | 3-Hydroxyquinoline-4-carbonitrile (Predicted) | 3-Hydroxyquinoline-4-carboxylic acid[4] | Impact of -CN vs. -COOH |

| Molecular Formula | C₁₀H₆N₂O | C₁₀H₇NO₃ | The nitrile is smaller and less polar than the carboxylic acid. |

| Molecular Weight | 170.17 g/mol | 189.17 g/mol | Lower molecular weight for the nitrile. |

| Hydrogen Bond Donors | 1 (hydroxyl group) | 2 (hydroxyl and carboxylic acid groups) | The nitrile lacks the acidic proton of the carboxylic acid, reducing its hydrogen bond donating capacity. |

| Hydrogen Bond Acceptors | 2 (nitrile nitrogen and hydroxyl oxygen) | 3 (carbonyl oxygen, hydroxyl oxygen on carboxylic acid, and hydroxyl oxygen on the quinoline ring) | Fewer hydrogen bond acceptors in the nitrile. |

| Predicted LogP | Higher than 1.9 | 1.9 | The less polar nitrile group is expected to increase the lipophilicity (higher LogP). |

The substitution of a carboxylic acid with a nitrile group is a common strategy in medicinal chemistry to modulate physicochemical properties. The nitrile group is significantly less polar and is a weaker hydrogen bond acceptor than the carboxylic acid group. Crucially, the nitrile group is not a hydrogen bond donor. These differences are expected to have a profound impact on the solubility of 3-hydroxyquinoline-4-carbonitrile compared to its carboxylic acid counterpart.

Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" is the cornerstone for predicting solubility. This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The polarity of 3-hydroxyquinoline-4-carbonitrile is determined by the presence of the polar hydroxyl and nitrile groups on the relatively non-polar quinoline scaffold.

The solubility of this compound in a given organic solvent will be a function of the interplay between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Role of Hydrogen Bonding

The hydroxyl group in 3-hydroxyquinoline-4-carbonitrile can act as a hydrogen bond donor, while the nitrogen of the nitrile group and the oxygen of the hydroxyl group can act as hydrogen bond acceptors.

-

Protic Solvents (e.g., Alcohols like Methanol and Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are likely to be effective solvents for 3-hydroxyquinoline-4-carbonitrile due to the potential for forming strong hydrogen bonds with the solute.

-

Aprotic Polar Solvents (e.g., DMSO, DMF, Acetone): These solvents are hydrogen bond acceptors but not donors. They can interact favorably with the hydroxyl group of the solute. Solvents like DMSO and DMF are generally excellent solvents for a wide range of organic compounds due to their high polarity and ability to disrupt solute-solute interactions.

Influence of Polarity

The overall polarity of the solvent will play a significant role. The solubility is expected to be higher in polar organic solvents that can effectively solvate both the polar functional groups and the aromatic quinoline ring.

The following diagram illustrates the key molecular interactions that govern the solubility of 3-hydroxyquinoline-4-carbonitrile in protic and aprotic polar solvents.

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 3-Hydroxyquinoline-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the synthesis and characterization of 3-Hydroxyquinoline-4-carbonitrile, a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a deeper understanding of the underlying chemical principles and analytical interpretations, ensuring scientific integrity and practical applicability.

Introduction: The Significance of the Quinoline Core

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The specific substitution pattern of a hydroxyl group at the 3-position and a carbonitrile at the 4-position of the quinoline ring system imparts unique electronic and steric properties, making 3-Hydroxyquinoline-4-carbonitrile a valuable intermediate for the synthesis of novel bioactive molecules and functional materials. The electron-withdrawing nature of the nitrile group, combined with the hydrogen-bonding capability of the hydroxyl group, offers multiple points for further chemical modification and interaction with biological targets.

Strategic Synthesis of 3-Hydroxyquinoline-4-carbonitrile

While direct, single-step syntheses of 3-Hydroxyquinoline-4-carbonitrile are not prominently documented in the literature, a robust and logical two-step approach can be employed, starting from the readily accessible precursor, 3-hydroxyquinoline-4-carboxylic acid. This strategy leverages well-established and reliable organic transformations.

Step 1: Synthesis of the Precursor, 3-Hydroxyquinoline-4-carboxylic acid

The synthesis of 3-hydroxyquinoline-4-carboxylic acid is well-documented and can be achieved through several methods. One common and effective route is the condensation of an appropriate aniline derivative with diethyl malonate followed by a cyclization reaction.

Experimental Protocol: Synthesis of 3-Hydroxyquinoline-4-carboxylic acid [1]

-

Materials:

-

Isatin

-

Potassium Hydroxide (KOH)

-

Chloropyruvic acid

-

Hydrochloric Acid (HCl)

-

Water

-

Ethanol

-

-

Procedure:

-

In a suitable reaction vessel, dissolve isatin in an aqueous solution of potassium hydroxide.

-

Cool the mixture and slowly add chloropyruvic acid while maintaining the temperature.

-

After the addition is complete, allow the reaction to proceed at room temperature with stirring.

-

Acidify the reaction mixture with hydrochloric acid to precipitate the crude 3-hydroxyquinoline-4-carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 3-hydroxyquinoline-4-carboxylic acid.

-

-

Causality: This reaction proceeds through a variation of the Pfitzinger reaction, where the isatin is first opened under basic conditions to form an isatinic acid salt, which then condenses with the enolizable chloropyruvic acid. Subsequent intramolecular aldol-type condensation and dehydration lead to the formation of the quinoline ring.

Step 2: Conversion to 3-Hydroxyquinoline-4-carbonitrile

The conversion of the carboxylic acid to the nitrile is a two-stage process involving the formation of a primary amide intermediate, followed by its dehydration.

The carboxylic acid is first converted to the corresponding primary amide, 3-hydroxyquinoline-4-carboxamide.

Experimental Protocol: Synthesis of 3-Hydroxyquinoline-4-carboxamide

-

Materials:

-

3-Hydroxyquinoline-4-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Ammonia solution (aqueous or in a suitable organic solvent)

-

-

Procedure:

-

Suspend 3-hydroxyquinoline-4-carboxylic acid in an anhydrous solvent like DCM or THF.

-

Add a catalytic amount of dimethylformamide (DMF) if using oxalyl chloride.

-

Slowly add thionyl chloride or oxalyl chloride to the suspension at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or disappearance of starting material).

-

Remove the excess solvent and reagent under reduced pressure to obtain the crude acid chloride.

-

Dissolve the crude acid chloride in an anhydrous solvent and add it dropwise to a cooled, concentrated solution of ammonia.

-

Stir the reaction mixture until the formation of the amide is complete.

-

Isolate the product by filtration or extraction, followed by washing and drying.

-

-

Causality: The carboxylic acid is first activated by conversion to a more reactive acid chloride. This electrophilic intermediate readily reacts with the nucleophilic ammonia to form the stable primary amide.

The final step is the dehydration of the primary amide to yield the target nitrile.

Experimental Protocol: Synthesis of 3-Hydroxyquinoline-4-carbonitrile

-

Materials:

-

3-Hydroxyquinoline-4-carboxamide

-

Dehydrating agent (e.g., phosphorus oxychloride (POCl₃), trifluoroacetic anhydride (TFAA), Burgess reagent)

-

Anhydrous pyridine or a suitable non-protic solvent

-

-

Procedure:

-

Dissolve or suspend 3-hydroxyquinoline-4-carboxamide in an anhydrous solvent.

-

Slowly add the dehydrating agent at a controlled temperature (often 0 °C to room temperature).

-

Heat the reaction mixture if necessary to drive the reaction to completion.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction mixture (e.g., with ice-water for POCl₃).

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

-

Causality: The dehydrating agent activates the amide oxygen, making it a good leaving group (as a phosphate or trifluoroacetate ester, for example). Subsequent elimination of this leaving group and a proton from the nitrogen atom results in the formation of the carbon-nitrogen triple bond of the nitrile.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 3-Hydroxyquinoline-4-carbonitrile. The following analytical techniques are critical for this purpose.

Spectroscopic Analysis

IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule.

-

Expected Absorptions:

-

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C≡N Stretch: A sharp, medium-to-strong intensity absorption band should appear in the range of 2220-2260 cm⁻¹, which is highly indicative of the nitrile functional group. The conjugation with the quinoline ring may shift this frequency slightly.

-

C=C and C=N Stretches: Multiple sharp bands in the 1500-1650 cm⁻¹ region corresponding to the aromatic C=C and C=N stretching vibrations of the quinoline ring.

-

C-H Aromatic Stretch: Absorptions above 3000 cm⁻¹.

-

A study on the vibrational spectra of the closely related 4-hydroxy-3-cyano-7-chloro-quinoline provides strong correlative evidence for these expected peak locations[2].

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the number and connectivity of protons and carbons.

-

¹H NMR Spectroscopy (Expected Chemical Shifts):

-

Aromatic Protons: Several signals in the downfield region (typically δ 7.0-9.0 ppm) corresponding to the protons on the benzene and pyridine rings of the quinoline system. The exact chemical shifts and coupling patterns will depend on the substitution pattern of the starting aniline.

-

OH Proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration. This peak will be exchangeable with D₂O.

-

H-2 Proton: The proton at the 2-position of the quinoline ring is expected to be a singlet and significantly downfield due to the anisotropic effect of the neighboring nitrogen and the electron-withdrawing nitrile group.

-

-

¹³C NMR Spectroscopy (Expected Chemical Shifts):

-

Nitrile Carbon (C≡N): A signal in the region of δ 115-125 ppm.

-

Quaternary Carbons: Signals for C-3 (bearing the hydroxyl group) and C-4 (bearing the nitrile group) will be present. The C-3 signal will be shifted downfield due to the attached oxygen, while the C-4 signal will be influenced by the nitrile group.

-

Aromatic Carbons: A series of signals in the aromatic region (δ 120-150 ppm) corresponding to the carbons of the quinoline ring.

-

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

-

Expected Molecular Ion Peak (M⁺): For 3-Hydroxyquinoline-4-carbonitrile (C₁₀H₆N₂O), the expected exact mass would be approximately 170.0480 g/mol . High-resolution mass spectrometry (HRMS) can confirm this with high accuracy.

-

Fragmentation Pattern: Common fragmentation pathways may include the loss of CO, HCN, or other small neutral molecules from the molecular ion.

Physical and Thermal Properties

| Property | Expected Value/Observation |

| Appearance | Crystalline solid |

| Melting Point | Expected to be a high-melting solid due to its planar, aromatic structure and potential for intermolecular hydrogen bonding. |

| Solubility | Likely soluble in polar organic solvents like DMSO and DMF; sparingly soluble in less polar solvents and water. |

| Purity (by HPLC/LC-MS) | >95% for research applications. |

Conclusion and Future Perspectives

This technical guide outlines a logical and feasible synthetic pathway to 3-Hydroxyquinoline-4-carbonitrile, a compound of considerable interest in chemical and pharmaceutical research. The proposed two-step synthesis from 3-hydroxyquinoline-4-carboxylic acid, involving amidation and subsequent dehydration, is based on well-established chemical transformations. The detailed characterization protocol, incorporating IR, NMR, and mass spectrometry, provides a robust framework for confirming the identity and purity of the synthesized molecule. The insights into the expected analytical data, drawn from closely related structures, offer a valuable reference for researchers.

The availability of a reliable synthetic route to 3-Hydroxyquinoline-4-carbonitrile opens up avenues for the exploration of its potential applications. Its unique electronic and structural features make it an attractive scaffold for the development of novel kinase inhibitors, metal chelators, and fluorescent probes. Further derivatization of the hydroxyl and nitrile functionalities can lead to a diverse library of compounds for screening in various biological assays and for the development of advanced materials. This guide serves as a foundational resource for scientists and researchers poised to unlock the full potential of this versatile heterocyclic compound.

References

-

PubChem. (n.d.). 3-Hydroxyquinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). US6194493B1 - 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers.

-

PubChem. (n.d.). 2-Hydroxyquinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Massoud, M. A., et al. (2018). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them.

-

Fábián, L., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC. Retrieved from [Link]

-

PubChem. (n.d.). 2-(3-Carboxy-4-hydroxyphenyl)quinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Macmillan Group - Princeton University. (n.d.). Deoxycyanation of Alkyl Alcohols. Retrieved from [Link]

-

Ukrainets, I. V., et al. (2010). 1H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. ResearchGate. Retrieved from [Link]

-

Trofimov, B. A., et al. (2021). Cyanoquinolines and Furo[3,4-b]quinolinones Formation via On-The-Spot 2,3-Functionalization of Quinolines with Cyanopropargylic Alcohols. The Journal of Organic Chemistry. Retrieved from [Link]

-

Arıcı, K., & Yılmaz, R. (2017). Vibrational spectra of 4-hydroxy-3-cyano-7-chloro-quinoline by Density Functional Theory and ab initio Hartree-Fock calculations. DergiPark. Retrieved from [Link]

Sources

- 1. US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them - Google Patents [patents.google.com]

- 2. International Journal of Chemistry and Technology » Submission » Vibrational spectra of 4-hydroxy-3-cyano-7-chloro-quinoline by Density Functional Theory and ab initio Hartree-Fock calculations [dergipark.org.tr]

Introduction: The Strategic Importance of the Quinoline Scaffold

An In-Depth Technical Guide to the Reaction Mechanisms of 3-Hydroxyquinoline-4-carbonitrile

The quinoline ring system is a foundational heterocyclic scaffold in medicinal chemistry and materials science. First isolated from coal tar in 1834, its derivatives are now recognized as essential components in a vast array of natural alkaloids and synthetic compounds with significant therapeutic properties, including antimalarial, antibacterial, and antitumor activities.[1][2] Among these, 3-hydroxyquinoline-4-carbonitrile stands out as a versatile intermediate. Its specific arrangement of a hydroxyl group, a nitrile, and the fused aromatic system provides a unique electronic landscape, creating multiple reactive centers. This guide offers a detailed exploration of the core reaction mechanisms governing the synthesis and functionalization of this scaffold, providing researchers and drug development professionals with a robust framework for its strategic manipulation.

Part 1: Core Synthesis Mechanism via Intramolecular Thorpe-Ziegler Cyclization

The construction of the 3-hydroxyquinoline-4-carbonitrile core is elegantly achieved through a base-catalyzed intramolecular cyclization, a process mechanistically rooted in the Thorpe-Ziegler reaction.[3][4] This approach is powerful because it methodically builds the substituted pyridine ring onto a pre-existing aniline-derived precursor, ensuring precise control over the final substitution pattern. The causality behind this choice of strategy lies in its efficiency: it forms a key carbon-carbon bond and establishes the characteristic enaminonitrile functionality in a single, concerted cyclization event, which then tautomerizes to the thermodynamically stable 3-hydroxy aromatic system.

The logical starting material is a dinitrile precursor, such as (2-cyanophenylamino)acetonitrile, which can be synthesized from 2-aminobenzonitrile and a haloacetonitrile.

Mechanistic Breakdown of the Thorpe-Ziegler Cyclization

-

Deprotonation: The reaction is initiated by a strong, non-nucleophilic base (e.g., Sodium Hydride, NaH) that abstracts an acidic α-proton from the methylene carbon situated between the amino group and one of the nitrile groups. This generates a resonance-stabilized carbanion. The choice of a non-nucleophilic base is critical to prevent side reactions, such as the hydrolysis of the nitrile groups.

-

Intramolecular Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile. It attacks the electrophilic carbon of the second nitrile group (the one on the benzene ring) in an intramolecular fashion. This step forms a six-membered ring and a transient imine anion intermediate.[4]

-

Protonation & Tautomerization: The imine anion is subsequently protonated upon acidic workup, yielding a cyclic β-enaminonitrile. This intermediate exists in equilibrium with its 3-keto-4-cyano tautomer.

-

Aromatization: Due to the energetic favorability of forming a fully aromatic quinoline system, the enaminonitrile rapidly tautomerizes to the final 3-hydroxyquinoline-4-carbonitrile product. The hydroxyl group is the enol form, which is heavily favored over the keto form in this aromatic context.

Visualizing the Synthesis Pathway

Caption: Intramolecular Thorpe-Ziegler synthesis of 3-hydroxyquinoline-4-carbonitrile.

Experimental Protocol: Synthesis of 3-Hydroxyquinoline-4-carbonitrile

-

Preparation of the Precursor: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 2-aminobenzonitrile (1.0 eq) in anhydrous THF. Add chloroacetonitrile (1.1 eq) and potassium carbonate (2.0 eq).

-

Reaction: Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation: After cooling, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure to yield crude (2-cyanophenylamino)acetonitrile. Purify via column chromatography if necessary.

-

Cyclization: Suspend sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous DMF under a nitrogen atmosphere. Add a solution of the purified precursor (1.0 eq) in DMF dropwise at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.

-

Workup and Isolation: Carefully quench the reaction by pouring it into ice-water. Acidify the aqueous solution to pH ~5-6 with concentrated HCl. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to yield 3-hydroxyquinoline-4-carbonitrile.

Part 2: Key Reactivity and Mechanistic Pathways

The functionality of 3-hydroxyquinoline-4-carbonitrile allows for a diverse range of chemical transformations. The interplay between the electron-donating hydroxyl group and the electron-withdrawing nitrile group on the aromatic scaffold dictates its reactivity.

Nucleophilic Acyl Substitution: Hydrolysis of the Nitrile Group

The conversion of the C4-nitrile to a carboxylic acid is a fundamental transformation, often used to produce precursors for further derivatization, such as amides or esters, which are prevalent in bioactive molecules.[5][6]

Mechanism (Acid-Catalyzed):

-

Protonation: The nitrile nitrogen is protonated by a strong acid (e.g., H₂SO₄), which significantly increases the electrophilicity of the nitrile carbon.

-

Nucleophilic Attack: A water molecule attacks the activated nitrile carbon.

-